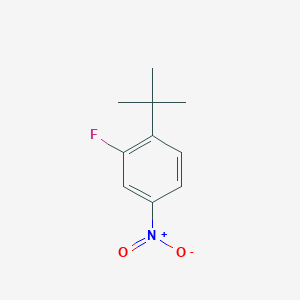
1-Tert-butyl-2-Fluor-4-nitrobenzol
Übersicht
Beschreibung
1-Tert-butyl-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C10H12FNO2 . It is a derivative of nitrobenzene, where a tert-butyl group is attached at the first position, a fluorine atom at the second position, and a nitro group at the fourth position .
Synthesis Analysis
The synthesis of nitrobenzenes, including 1-Tert-butyl-2-fluoro-4-nitrobenzene, often involves electrophilic aromatic nitration or nucleophilic aromatic substitution of nitro-substituted aryl halides . A study on oxidative nucleophilic alkoxylation of nitrobenzenes suggests that the formation of a deprotonated σH adduct occurs in the presence of oxygen . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Molecular Structure Analysis
The molecular structure of 1-Tert-butyl-2-fluoro-4-nitrobenzene consists of a benzene ring with a tert-butyl group, a fluorine atom, and a nitro group attached at the first, second, and fourth positions, respectively . The molecular weight of this compound is 197.21 .Chemical Reactions Analysis
Nitrobenzenes, including 1-Tert-butyl-2-fluoro-4-nitrobenzene, are known to undergo various chemical reactions. One such reaction is the oxidative nucleophilic aromatic substitution of hydrogen, where the anionic σH adduct is oxidized to radical intermediates, facilitating hydrogen atom transfer . This process has been used for amination, alkylation, or alkynylation of nitrobenzenes .Wissenschaftliche Forschungsanwendungen
Synthese von Piperazinderivaten
Verbindungen wie 1-Tert-butyl-2-Fluor-4-nitrobenzol könnten als Bausteine bei der Synthese von Piperazinderivaten verwendet werden, die Anwendungen bei der Herstellung einer Reihe neuartiger organischer Verbindungen wie Amide, Sulfonamide und Schiff'sche Basen haben .
Herstellung von Nitroxiden
Ähnlich wie andere tert-Butyl-Nitroxid-Verbindungen, könnte es an der Herstellung von fluorierten Phenyl-tert-Butyl-Nitroxiden beteiligt sein, die funktionalisierte perfluorierte Verbindungen mit potenziellen Anwendungen in der Materialwissenschaft sind .
Wirkmechanismus
Target of Action
1-Tert-butyl-2-fluoro-4-nitrobenzene is an organic compound that primarily targets the benzylic position in chemical reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various organic reactions .
Mode of Action
The compound interacts with its targets through a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogen is removed in these reactions, resulting in a smaller energy gain and thus requiring less energy than removing a ring hydrogen .
Biochemical Pathways
It’s known that the compound can participate in various organic synthesis reactions as a substrate and intermediate .
Result of Action
The molecular and cellular effects of 1-Tert-butyl-2-fluoro-4-nitrobenzene’s action would depend on the specific reactions it participates in. As an intermediate in organic synthesis, it can contribute to the formation of various other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl-2-fluoro-4-nitrobenzene. For instance, it is a combustible substance and should be kept away from fire sources and oxidizing agents . Additionally, it should be handled and stored properly to avoid environmental contamination .
Biochemische Analyse
Biochemical Properties
1-Tert-butyl-2-fluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and as an intermediate in the production of other chemical compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between 1-Tert-butyl-2-fluoro-4-nitrobenzene and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Cellular Effects
1-Tert-butyl-2-fluoro-4-nitrobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Additionally, 1-Tert-butyl-2-fluoro-4-nitrobenzene can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of 1-Tert-butyl-2-fluoro-4-nitrobenzene involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the specific context of the biochemical reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, 1-Tert-butyl-2-fluoro-4-nitrobenzene can modulate gene expression by interacting with DNA-binding proteins and altering their ability to regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tert-butyl-2-fluoro-4-nitrobenzene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term exposure to 1-Tert-butyl-2-fluoro-4-nitrobenzene has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Tert-butyl-2-fluoro-4-nitrobenzene in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and toxicological effects. Studies have shown that high doses of 1-Tert-butyl-2-fluoro-4-nitrobenzene can cause oxidative stress, liver damage, and alterations in blood chemistry. These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
1-Tert-butyl-2-fluoro-4-nitrobenzene is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in conjugation reactions, leading to their excretion from the body. The metabolic pathways of 1-Tert-butyl-2-fluoro-4-nitrobenzene also involve interactions with cofactors such as NADPH and glutathione, which play crucial roles in its detoxification .
Transport and Distribution
Within cells and tissues, 1-Tert-butyl-2-fluoro-4-nitrobenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of 1-Tert-butyl-2-fluoro-4-nitrobenzene is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its localization and concentration within different tissues .
Subcellular Localization
The subcellular localization of 1-Tert-butyl-2-fluoro-4-nitrobenzene is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of 1-Tert-butyl-2-fluoro-4-nitrobenzene within subcellular organelles can influence its activity and function, as well as its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
1-tert-butyl-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVHMXGBLEHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
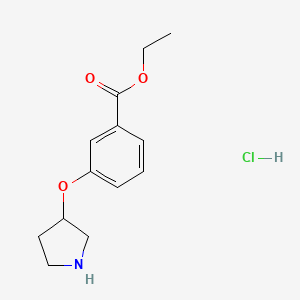
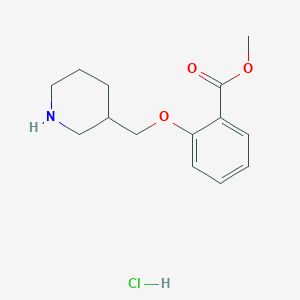
![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)
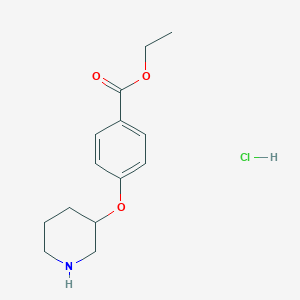
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)
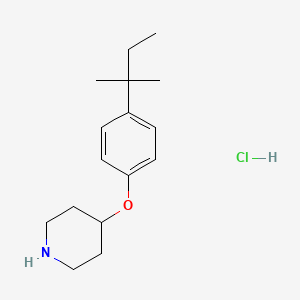
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)
![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)
![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)
![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)
